molecular formula C16H14N4O3S B6048761 4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol

4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol

Cat. No. B6048761
M. Wt: 342.4 g/mol
InChI Key: CSHNWFXMPNGJFG-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol” is a chemical compound with the linear formula C16H14N4O2S . It has a molecular weight of 326.38 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 326.38 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

These applications highlight the diverse therapeutic potential of AKOS005750523, making it an intriguing compound for further investigation in biomedical research. Keep in mind that while promising, more studies are needed to fully understand its mechanisms and clinical implications . If you’d like additional information on any specific field, feel free to ask!

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product . Therefore, specific safety and hazard information is not available. As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound would depend on its potential applications. Given that it’s a 1,2,4-triazole derivative, it could be of interest in medicinal chemistry, as 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities .

properties

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-13-6-3-10(4-7-13)15-18-19-16(24)20(15)17-9-11-2-5-12(21)8-14(11)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHNWFXMPNGJFG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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